4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
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Overview
Description
The compound “4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide” is likely to be an organic compound consisting of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains benzyl , methoxyphenyl , and carboxamide groups .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized via routes such as the Schiff bases reduction . The use of reducing agents like sodium borohydride (NaBH4) is common in these processes .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The compound may exhibit interesting properties such as hydrogen bonding due to the presence of nitrogen and oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like carboxamide could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from similar structures have been investigated for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Properties
- Benzamide derivatives, including those similar to the queried compound, have been synthesized and evaluated for their effects on gastrointestinal motility, highlighting their potential as serotonin 4 receptor agonists (Sonda et al., 2004).
- In another study, benzamide derivatives have shown promise as orally active compounds with serotonin 4 receptor agonist activity, potentially useful for gastrointestinal motility (Sonda et al., 2003).
Neurological Applications
- A structurally similar compound has been used in positron emission tomography (PET) for the quantification of serotonin 1A receptor densities in Alzheimer's disease patients, suggesting its utility in neuroimaging and neurological research (Kepe et al., 2006).
Anti-Fatigue Effects
- Benzamide derivatives have been synthesized and assessed for their anti-fatigue effects in mice, indicating potential applications in addressing fatigue-related conditions (Wu et al., 2014).
Antimicrobial Activity
- New pyridine derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-30-22-9-7-21(8-10-22)27-17-20(16-23(27)28)25-24(29)26-13-11-19(12-14-26)15-18-5-3-2-4-6-18/h2-10,19-20H,11-17H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZKYJAGITUMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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